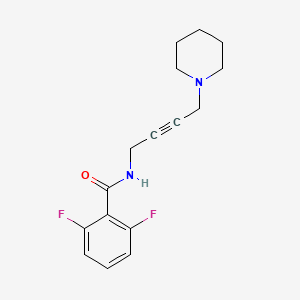
2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression, and their inhibition has been linked to various therapeutic benefits, including anticancer and neuroprotective effects.
Mécanisme D'action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . This suggests that the compound may interact with its targets in a way that is influenced by the presence of water.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical reactions, including protodeboronation .
Pharmacokinetics
It’s known that the stability of boronic acids and their esters, including this compound, can be influenced by ph . This suggests that the compound’s bioavailability may be affected by the pH of its environment.
Result of Action
It’s known that boronic acids and their esters can be used as boron-carriers suitable for neutron capture therapy . This suggests that the compound may have potential therapeutic applications.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water and pH. Boronic acids and their esters, including this compound, are only marginally stable in water . Also, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is its potent inhibition of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, the complex synthesis of this compound can make it challenging to obtain in large quantities, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide. One area of research is the development of more efficient synthesis methods to increase the availability of this compound for scientific research. Additionally, further studies are needed to explore the potential therapeutic benefits of this compound in various diseases, including cancer and neurodegenerative diseases. Finally, the development of more selective HDAC inhibitors based on the structure of this compound could lead to the development of more effective therapies with fewer side effects.
In conclusion, 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a promising compound with potential applications in scientific research. Its potent inhibition of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been linked to various therapeutic benefits, including anticancer and neuroprotective effects. Although its complex synthesis can limit its availability, further research in this area could lead to the development of more efficient synthesis methods and more selective HDAC inhibitors with significant therapeutic potential.
Méthodes De Synthèse
The synthesis of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide involves several steps, including the reaction of 2,6-difluorobenzonitrile with 4-(piperidin-1-yl)but-2-yn-1-amine in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been extensively studied for its potential applications in scientific research. Its inhibition of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been linked to various therapeutic benefits, including anticancer effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2,6-difluoro-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c17-13-7-6-8-14(18)15(13)16(21)19-9-2-5-12-20-10-3-1-4-11-20/h6-8H,1,3-4,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAMCDFCISGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

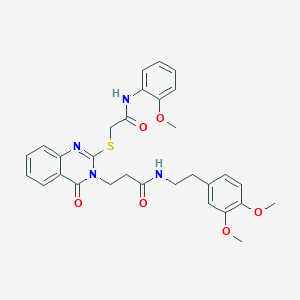
![N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907460.png)
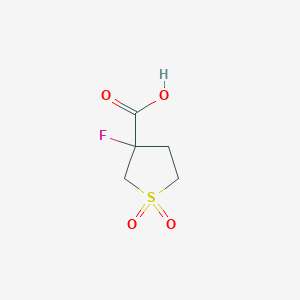
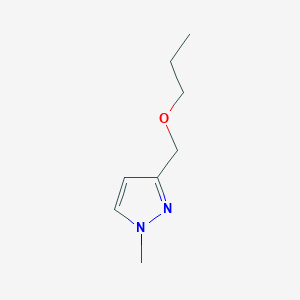

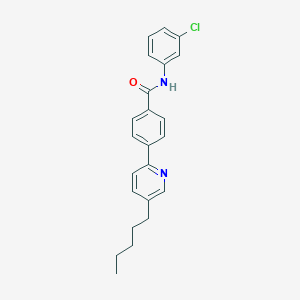

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2907472.png)

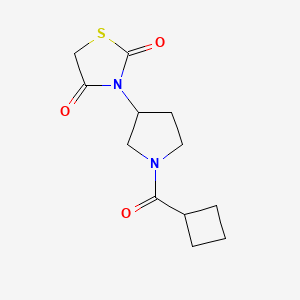

![3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one](/img/structure/B2907480.png)
![5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B2907481.png)
![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2907482.png)